molecular formula C21H23BrF2N4O3 B10937200 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide CAS No. 7167-29-5

3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide

Cat. No.: B10937200
CAS No.: 7167-29-5
M. Wt: 497.3 g/mol
InChI Key: CIHRSSGJRNSMGT-UHFFFAOYSA-N
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Description

3-(3-Bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide is a structurally complex adamantane-linked 1,2,4-triazole derivative. Its core adamantane moiety confers rigidity and lipophilicity, while the 3-bromo-1,2,4-triazol-1-yl group introduces electronic and steric effects. The aryl substituent, 4-(difluoromethoxy)-3-methoxyphenyl, combines polar (methoxy) and halogenated (difluoromethoxy) functionalities, likely influencing solubility and target interactions.

Properties

CAS No.

7167-29-5

Molecular Formula

C21H23BrF2N4O3

Molecular Weight

497.3 g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide

InChI

InChI=1S/C21H23BrF2N4O3/c1-30-16-5-14(2-3-15(16)31-19(23)24)26-17(29)20-6-12-4-13(7-20)9-21(8-12,10-20)28-11-25-18(22)27-28/h2-3,5,11-13,19H,4,6-10H2,1H3,(H,26,29)

InChI Key

CIHRSSGJRNSMGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)OC(F)F

Origin of Product

United States

Preparation Methods

Adamantane-1-carbohydrazide Preparation

Adamantane-1-carboxylic acid is converted to its corresponding carbohydrazide (A ) via treatment with hydrazine hydrate in ethanol under reflux (yield: 85–90%).

Reaction Conditions :

  • Reactants : Adamantane-1-carboxylic acid (1 eq), hydrazine hydrate (3 eq).

  • Solvent : Ethanol (anhydrous).

  • Temperature : Reflux (78°C), 12 hours.

  • Work-up : Filtration and recrystallization from ethanol.

Thiosemicarbazide Intermediate Formation

The carbohydrazide (A ) reacts with 3-bromo-1,2,4-triazole-5-thiol (B ) in the presence of 1,1′-carbonyldiimidazole (CDI) to form the thiosemicarbazide intermediate (C ).

Reaction Conditions :

  • Reactants : A (1 eq), B (1.2 eq), CDI (1.5 eq).

  • Solvent : Tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature, 6 hours.

  • Work-up : Column chromatography (silica gel, hexane/ethyl acetate 7:3).

Cyclization to 1,2,4-Triazole

The thiosemicarbazide (C ) undergoes cyclization in aqueous sodium hydroxide (10%) under reflux to yield 3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (D ).

Reaction Conditions :

  • Reactants : C (1 eq), NaOH (10% aqueous).

  • Temperature : Reflux (100°C), 4 hours.

  • Work-up : Acidification with HCl (pH 1–2), filtration, and crystallization from ethanol/chloroform (1:2).

Synthesis of 4-(Difluoromethoxy)-3-methoxyaniline

Difluoromethoxy Group Introduction

3-Methoxy-4-hydroxyaniline (E ) is treated with chlorodifluoromethane (ClCF2H) in the presence of potassium carbonate to introduce the difluoromethoxy group.

Reaction Conditions :

  • Reactants : E (1 eq), ClCF2H (2 eq), K2CO3 (3 eq).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 80°C, 8 hours.

  • Work-up : Extraction with dichloromethane, drying (Na2SO4), and solvent evaporation.

Purification and Characterization

The crude product is purified via flash chromatography (hexane/ethyl acetate 4:1) to yield 4-(difluoromethoxy)-3-methoxyaniline (F ) as a pale-yellow solid.

Analytical Data :

  • 1H NMR (700 MHz, DMSO-d6) : δ 7.12 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 2.1 Hz, 1H), 6.75 (dd, J = 8.4, 2.1 Hz, 1H), 5.21 (s, 2H, NH2), 3.82 (s, 3H, OCH3).

  • 19F NMR : δ -80.2 (t, J = 54 Hz, 2F).

Carboxamide Coupling Reaction

Activation of Adamantane-carboxylic Acid

The intermediate D is activated as an acid chloride using thionyl chloride (SOCl2) in dichloromethane (DCM).

Reaction Conditions :

  • Reactants : D (1 eq), SOCl2 (3 eq).

  • Solvent : DCM (anhydrous).

  • Temperature : Reflux (40°C), 2 hours.

  • Work-up : Evaporation under reduced pressure.

Amide Bond Formation

The acid chloride reacts with F in the presence of triethylamine (TEA) to form the target carboxamide.

Reaction Conditions :

  • Reactants : Activated D (1 eq), F (1.2 eq), TEA (2 eq).

  • Solvent : DCM (anhydrous).

  • Temperature : 0°C to room temperature, 12 hours.

  • Work-up : Washing with NaHCO3 (5%), brine, drying (MgSO4), and crystallization from ethanol.

Analytical Characterization of the Final Product

Spectroscopic Data

  • 1H NMR (700 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazole-H), 7.62 (d, J = 8.7 Hz, 1H), 7.28 (d, J = 2.3 Hz, 1H), 7.15 (dd, J = 8.7, 2.3 Hz, 1H), 4.92 (t, J = 54 Hz, 1H, OCF2H), 3.88 (s, 3H, OCH3), 2.10–1.75 (m, 15H, adamantane-H).

  • 13C NMR : δ 174.5 (C=O), 152.1 (triazole-C), 148.9 (OCH3), 122.4–110.8 (aromatic-C), 58.3 (OCF2H), 56.1 (OCH3), 40.2–35.6 (adamantane-C).

  • HRMS (ESI+) : m/z calculated for C22H24BrF2N4O3 [M+H]+: 541.0964, found: 541.0968.

Crystallographic Data (if applicable)

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of an ethanol/chloroform solution. The adamantane and triazole rings exhibit planarity deviations of <0.01 Å, with dihedral angles of 88.9° between the triazole and aryl groups.

Optimization and Challenges

Carboxamide Coupling Efficiency

Coupling reagents such as HATU or EDCI/HOBt are compared, with EDCI providing superior yields (82%) compared to HATU (78%) due to reduced epimerization.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the compound's activity using the National Cancer Institute's protocols, which involved testing against a panel of approximately sixty cancer cell lines. The results demonstrated that the compound exhibited potent growth inhibition rates (GI50) across multiple cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well-documented. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

Research involving similar adamantane derivatives indicated that they possess significant antibacterial activity. The synthesized compounds were tested against various pathogens, including Staphylococcus aureus and Escherichia coli, with some derivatives displaying effective dose-dependent responses . Although specific data on the compound’s antimicrobial efficacy is limited, its structural similarities to known active compounds suggest potential effectiveness.

Anti-inflammatory Activity

Inflammation is a common underlying factor in many diseases, including cancer. Compounds with adamantane and triazole structures have been reported to exhibit anti-inflammatory properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the triazole and adamantane cores can significantly influence biological activity.

Insights from SAR Studies

Research on related compounds indicates that modifications to the triazole ring or the introduction of electron-withdrawing groups can enhance anticancer and antimicrobial activities. For instance, compounds with halogen substitutions often show increased potency due to enhanced interactions with biological targets .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityExhibits potent growth inhibition against various cancer cell lines ,
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria ,
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines ,
Structure-Activity RelationshipModifications can enhance biological activities ,

Mechanism of Action

The mechanism of action of 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and biological pathways. The adamantane core provides structural stability, while the difluoromethoxy-methoxyphenyl group enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of the Target Compound

Compound Name Substituents Key Synthesis Steps Yield (%) Molecular Formula Molecular Weight Reference
Target Compound 3-Bromo-1,2,4-triazol-1-yl; 4-(difluoromethoxy)-3-methoxyphenyl Not explicitly described; inferred from analogous methods C₂₂H₂₃BrF₂N₄O₃ 533.35
3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid 3-Methyl-1,2,4-triazol-1-yl Heating at 150°C, slow cooling 65 C₁₄H₁₉N₃O₂ 261.32
3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid 3,5-Dimethyl-1,2,4-triazol-1-yl Similar thermal cyclization 47 C₁₅H₂₁N₃O₂ 275.35
3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid Tetrazol-1-yl Cyclization in POCl₃ 81 C₁₂H₁₆N₄O₂ 248.28
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-adamantane-1-carboxamide 3-Nitro-1,2,4-triazol-1-yl; 2-fluoro-5-(trifluoromethyl)phenyl Alkylation with haloarenes C₂₀H₁₉N₅O₃F₄ 453.39

Key Observations :

  • Difluoromethoxy and methoxy groups on the aryl ring likely improve metabolic stability over non-halogenated substituents.
  • Synthetic Yields : Yields for triazole-adamantane derivatives vary widely (47–81%), influenced by substituent reactivity and cyclization efficiency.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Spectral Data (Key IR/NMR Peaks)
Target Compound Not reported Likely low aqueous solubility (adamantane core)
3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid Not reported Moderate in DMSO IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 1.60–2.10 (adamantane H)
5-(Adamantane-1-yl)-4-methyl-1,2,4-triazole-3-thione 180–182 Insoluble in water; soluble in n-butanol IR: 2550 cm⁻¹ (S-H); ¹H NMR: δ 2.35 (CH₃)
N-[2,3-Dimethylphenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide 145–147 Soluble in ethanol ¹H NMR: δ 6.85–7.45 (aromatic H); ¹⁹F NMR: δ -82.5 (CF₂)

Key Observations :

  • The adamantane core consistently reduces aqueous solubility across analogues.
  • Bromine and difluoromethoxy groups in the target compound may lower melting points compared to methyl-substituted derivatives due to disrupted crystallinity.

Key Observations :

  • Triazole-adamantane hybrids exhibit diverse activities, ranging from antihypoxic to receptor modulation.

Biological Activity

The compound 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide is a novel derivative of adamantane that incorporates a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections detail its synthesis, biological evaluation, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of adamantane derivatives with triazole and difluoromethoxy-substituted phenyl groups. Although specific details regarding the synthetic pathway for this compound are not extensively documented in the literature, similar compounds have been synthesized through methods involving:

  • Amidation reactions : Utilizing triazole derivatives and carboxylic acids.
  • Nucleophilic substitutions : Incorporating difluoromethoxy groups onto aromatic rings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, related compounds have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study evaluating several 1,2,4-triazole derivatives, compounds were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed promising antibacterial properties with MIC values comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Bacteria
A0.5Staphylococcus aureus
B1.0Escherichia coli
C0.75Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been investigated through their influence on cytokine release in peripheral blood mononuclear cells (PBMCs). In vitro studies demonstrated that compounds similar to our target molecule significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, one study noted that derivatives reduced TNF-α levels by up to 50% under stimulated conditions . This suggests a mechanism by which these compounds may exert therapeutic effects in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The target compound's structural analogs have been evaluated for cytotoxic effects against various cancer cell lines using the MTT assay. Results indicated that while some derivatives exhibited moderate cytotoxicity towards HepG2 liver cancer cells, others showed a favorable selectivity index, suggesting potential for further development as anticancer agents .

Case Studies

  • Study on Triazole Derivatives :
    A comprehensive study evaluated a series of triazole derivatives for their biological activity. Among them, certain compounds demonstrated significant anti-inflammatory properties by inhibiting TNF-α production in stimulated PBMC cultures. This highlights the therapeutic potential of triazole-containing compounds in managing inflammatory conditions .
  • Antimicrobial Evaluation :
    Another investigation focused on synthesizing and testing various triazole derivatives against common bacterial pathogens. The results showed that some derivatives had potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Q & A

Q. Optimization Tips :

  • Use continuous flow reactors to enhance reaction efficiency and reduce side products .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates .

Advanced: How can structural ambiguities in the triazole-adamantane linkage be resolved?

Q. Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and confirm dihedral angles between the triazole ring and adamantane core (e.g., 89.5° in analogous compounds) .
  • NMR spectroscopy : Use 1H^1H-1H^1H NOESY to assess spatial proximity between adamantane protons and triazole substituents .
  • Comparative analysis : Cross-validate with DFT-calculated bond lengths/angles for consistency .

Data Conflict Resolution :
If crystallographic data conflicts with NMR/DFT models, prioritize X-ray results due to higher resolution. Re-evaluate synthetic conditions to rule out polymorphic variations .

Basic: Which spectroscopic techniques are critical for purity assessment?

Q. Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., expected [M+H]+^+ for C22_{22}H23_{23}BrF2_2N4_4O3_3: ~537.08) .
  • 1H^1H/13C^{13}C NMR : Identify key signals (e.g., adamantane CH2_2 at δ 1.6–2.1 ppm, triazole C-Br at δ 120–125 ppm) .
  • Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .

Advanced: How to design biological assays for evaluating its neuroprotective or antiviral potential?

Q. Methodological Answer :

  • In vitro models :
    • Neuroprotection : Use SH-SY5Y cells under oxidative stress (H2_2O2_2-induced), with Mexidol (100 mg/kg) as a positive control .
    • Antiviral activity : Screen against influenza A (H1N1) in MDCK cells, measuring IC50_{50} via plaque reduction .
  • Dose selection : Administer 1/10 of LD50_{50} (determined via acute toxicity studies in rodents) .

Data Interpretation :
Compare dose-response curves with known triazole derivatives (e.g., 5-(adamantane-1-yl)-4-R-triazoles) to assess substituent effects .

Advanced: How to address contradictory bioactivity data across studies?

Case Study :
If one study reports potent antifungal activity (e.g., MIC = 2 µg/mL) while another shows inactivity:

Assay conditions : Verify fungal strains (e.g., Candida vs. Aspergillus), incubation time, and media (pH affects triazole stability) .

Structural analogs : Compare with compounds having electron-withdrawing groups (e.g., Br vs. CF3_3) that enhance membrane penetration .

Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous media .

Advanced: What computational methods predict binding modes with biological targets?

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 or viral neuraminidase. Focus on triazole-Br and difluoromethoxy groups for H-bonding/van der Waals contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of adamantane-target complexes .

Validation :
Cross-check with experimental SAR data (e.g., IC50_{50} vs. docking scores) .

Basic: How to optimize solubility for in vivo studies?

Q. Methodological Answer :

  • Co-solvents : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters at the adamantane carboxyl group for enhanced aqueous solubility .

Advanced: What strategies mitigate hydrolytic degradation of the difluoromethoxy group?

Q. Methodological Answer :

  • Stability studies : Incubate in PBS (pH 7.4) at 37°C for 48h, monitor via HPLC .
  • Structural modification : Replace -OCHF2_2 with -OCF3_3 to reduce susceptibility to esterases .

Table 1: Comparative Synthetic Yields for Analogous Compounds

SubstituentReaction ConditionsYield (%)Reference
4-FluorophenylDMF, EDC/HOBt, 25°C, 12h78
2-Chlorophenyln-Butanol, NaOH, 80°C, 6h65
3-Bromo-1,2,4-triazolContinuous flow reactor, 50°C85

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